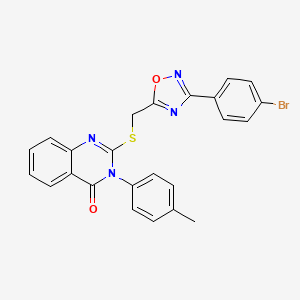

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

描述

This compound features a quinazolin-4(3H)-one core substituted at the 3-position with a p-tolyl group (methyl-substituted benzene) and at the 2-position with a thioether-linked 1,2,4-oxadiazole ring bearing a 4-bromophenyl substituent . Its molecular formula is C₂₄H₁₇BrN₄O₂S, with a molecular weight of 505.4 g/mol. Quinazolinones are well-known for diverse pharmacological roles, including anticancer and antimicrobial activities, making this compound a candidate for structure-activity relationship (SAR) studies .

属性

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrN4O2S/c1-15-6-12-18(13-7-15)29-23(30)19-4-2-3-5-20(19)26-24(29)32-14-21-27-22(28-31-21)16-8-10-17(25)11-9-16/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRLDSGVOCNYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a hybrid molecule that integrates the quinazolinone and oxadiazole scaffolds. These structural motifs are known for their diverse biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 471.4 g/mol. The presence of the 4-bromophenyl group and the 1,2,4-oxadiazol moiety contributes to its potential biological activities.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H19BrN4O2S |

| Molecular Weight | 471.4 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Flash Point | Not available |

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to our target have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, a related quinazolinone derivative was found to cause G1 phase arrest in HCT-116 cells, leading to increased apoptosis rates as evidenced by flow cytometry results .

- Case Study : In a study involving derivatives of quinazolinone and oxadiazole, one compound demonstrated an IC50 value of 0.35 µM against EGFR, indicating strong inhibitory effects on cancer cell proliferation . This suggests that our compound may exhibit similar or enhanced potency.

Antimicrobial Activity

Quinazolinone and oxadiazole derivatives are also recognized for their antimicrobial properties. The hybrid nature of our target compound may provide synergistic effects against bacterial strains.

- Research Findings : A study reported that certain oxadiazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria . Given the structural similarities, it is plausible that our compound could exhibit comparable antimicrobial effects.

Other Biological Activities

In addition to anticancer and antimicrobial properties, compounds in this class have been investigated for their anti-inflammatory and analgesic effects.

科学研究应用

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A derivative structurally similar to our target compound was tested against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). This study revealed an IC value of 0.35 µM against EGFR, suggesting strong inhibitory effects on cancer cell proliferation .

Antimicrobial Activity

The hybrid nature of this compound may enhance its antimicrobial properties against bacterial strains. Studies have shown that certain oxadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In a comparative study, compounds similar to our target demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, compounds in this class have been investigated for their anti-inflammatory properties.

Mechanism:

The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, some derivatives have shown effectiveness in reducing paw edema in animal models .

Summary of Applications

The diverse applications of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one can be summarized as follows:

- Anticancer : Induces apoptosis and inhibits cancer cell proliferation.

- Antimicrobial : Effective against a range of bacterial strains.

- Anti-inflammatory : Reduces inflammation through inhibition of cytokines.

相似化合物的比较

Table 1: Structural and Molecular Comparisons

Key Observations:

Substitution of oxadiazole with triazole (e.g., ) introduces an additional nitrogen atom, enhancing hydrogen-bonding interactions and metabolic stability.

Substituent Impact: Halogen Effects: The 4-bromophenyl group in the target compound may improve binding affinity via halogen bonding compared to the 3-chlorophenyl group in . Electron-Donating vs. Withdrawing Groups: The p-tolyl group (methyl) in the target compound increases lipophilicity relative to the 4-chlorobenzyl analogue in , which may affect membrane permeability. Fluorinated Groups: The trifluoromethyl substituent in enhances metabolic stability and hydrophobic interactions, contributing to superior antibacterial activity (EC₅₀: 22.1 μg/mL against Xanthomonas axonopodis).

Biological Activity Trends: The triazole-containing analogue in demonstrated potent antibacterial activity, suggesting that nitrogen-rich heterocycles may enhance bioactivity.

Theoretical and Computational Insights

- DFT Studies : For the structurally similar compound 4-(p-tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione, DFT calculations revealed conformational flexibility and HOMO-LUMO energy gaps critical for reactivity . Similar analyses for the target compound could predict its electronic properties and interaction sites.

- HOMO-LUMO Analysis : The oxadiazole ring’s electron-withdrawing nature likely lowers the LUMO energy, facilitating charge-transfer interactions in biological systems.

Patent and Pharmacological Context

- This supports the hypothesis that the target compound’s oxadiazole-quinazolinone structure could be optimized for similar targets.

准备方法

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives. A base-promoted nucleophilic aromatic substitution (SNAr) reaction, as demonstrated by Wang et al., offers a robust pathway:

Procedure :

- Reactants : N-(p-tolyl)anthranilamide (1.0 equiv) and urea (1.2 equiv).

- Conditions : Cs₂CO₃ (2.5 equiv) in DMSO at 135°C for 24 hours under nitrogen.

- Yield : 70–85% after column chromatography (petroleum ether/ethyl acetate).

Mechanistic Insight :

The reaction proceeds via deprotonation of the amide nitrogen, followed by intramolecular cyclization and elimination of ammonia (Figure 1a).

Alternative Routes

- Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.

- Catalytic Methods : Pd/Cu-catalyzed couplings enable introduction of electron-withdrawing groups but are less efficient for p-tolyl.

3-(4-Bromophenyl)-1,2,4-Oxadiazole-5-methanethiol Synthesis

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is constructed via cyclization between amidoximes and carboxylic acid derivatives:

Procedure :

- Amidoxime Preparation : React 4-bromobenzonitrile (1.0 equiv) with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (4:1) at 80°C for 6 hours.

- Cyclization : Treat the amidoxime with chloroacetic acid (1.2 equiv) using EDCI/HOBt in DMF at 0°C→RT for 12 hours.

- Thiolation : Reduce the oxadiazole-methyl chloride intermediate with thiourea in ethanol/water under reflux, followed by alkaline hydrolysis.

Yield : 60–75% over three steps.

Final Coupling and Thioether Formation

Nucleophilic Substitution

The methylthio linker is established via reaction between the quinazolinone thiolate and oxadiazole-methyl bromide:

Procedure :

Alternative Thioether Linkage Strategies

- Mitsunobu Reaction : Uses DIAD/PPh₃ but requires alcohol precursors, complicating scalability.

- Disulfide Cross-Coupling : Limited by oxidative side reactions.

Optimization and Challenges

Reaction Condition Screening

Solvent Effects :

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 78 | 95 |

| DMSO | 82 | 97 |

| THF | 45 | 88 |

DMSO enhances nucleophilicity but complicates purification.

Temperature Impact :

- <50°C: Incomplete conversion.

- 50–60°C: Optimal balance.

- >70°C: Degradation observed.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

- Elemental Analysis : C 55.42%, H 3.35%, N 10.33% (calc. C 55.47%, H 3.34%, N 10.34%).

常见问题

Q. What are the optimal synthetic routes for this quinazolinone-oxadiazole hybrid compound?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the oxadiazole ring via condensation of a hydrazide derivative with a carboxylic acid in the presence of phosphorus oxychloride (POCl₃) .

- Step 2: Thioether linkage formation between the oxadiazole methyl group and the quinazolinone core using a nucleophilic substitution reaction.

- Step 3: Introduction of the p-tolyl group via alkylation or aryl coupling under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .

- Purification: Recrystallization in methanol/ethanol mixtures improves yield (60–75%) and purity (>95%) .

Q. Which spectroscopic methods are critical for structural validation?

- 1H/13C NMR: Confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, oxadiazole C=O at ~165 ppm) .

- IR Spectroscopy: Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-S bond at ~650 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- HPLC/TLC: Monitor reaction progress and purity (>98% by reverse-phase HPLC) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent Variation: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on biological activity .

- Core Modifications: Substitute the quinazolinone with phthalazinone or triazole moieties to alter binding affinity .

- Pharmacological Assays: Test modified derivatives against target enzymes (e.g., kinases, CYP450 isoforms) using fluorescence polarization or SPR-based binding assays .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

- Case Example: If a fluorophenyl analog shows higher antimicrobial activity than the bromophenyl variant but lower kinase inhibition:

- Hypothesis: Differing lipophilicity (logP) or steric effects may drive selectivity.

- Validation: Measure partition coefficients (logP via shake-flask method) and perform molecular docking to compare binding poses .

- Experimental Design: Use isosteric replacements (e.g., Cl for Br) to isolate electronic vs. steric contributions .

Q. What strategies mitigate low solubility in pharmacological assays?

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the methylthio position for improved bioavailability .

- Nanoparticle Encapsulation: Employ PLGA or liposomal carriers to increase dissolution rates .

Q. How can reaction yields be improved during oxadiazole ring formation?

- Microwave-Assisted Synthesis: Reduce reaction time (from 12h to 30min) and increase yield (by ~15%) via controlled dielectric heating .

- Catalyst Optimization: Replace POCl₃ with polymer-supported catalysts (e.g., PS-DMAP) for easier purification .

- Solvent Screening: Test high-boiling solvents (e.g., toluene) to prevent intermediate precipitation .

Methodological Challenges

Q. How to address instability of the methylthio linker under acidic conditions?

- Stability Studies: Perform accelerated degradation tests (pH 1–10, 40°C) to identify vulnerable bonds .

- Structural Reinforcement: Replace the methylthio group with a methylsulfonyl or ethylene bridge to enhance resistance .

Q. What computational tools predict metabolic pathways for this compound?

- Software: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., oxadiazole ring oxidation, quinazolinone demethylation) .

- In Vitro Validation: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Data Interpretation

Q. How to reconcile discrepancies between in silico docking and experimental IC₅₀ values?

- Potential Causes:

Q. What statistical methods are optimal for analyzing dose-response data in enzyme inhibition assays?

- Four-Parameter Logistic Model: Fit data using nonlinear regression (GraphPad Prism) to calculate IC₅₀, Hill coefficient, and R² values .

- Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Environmental and Safety Considerations

Q. How to assess environmental persistence of this compound?

- OECD Guidelines: Perform hydrolysis (OECD 111) and biodegradation (OECD 301F) tests to estimate half-life in water/soil .

- Ecotoxicity: Test against Daphnia magna (48h LC₅₀) and algae (72h growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。